molecular formula C7H4F2I2O B572164 1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS No. 1228093-55-7

1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Cat. No.: B572164
CAS No.: 1228093-55-7
M. Wt: 395.914
InChI Key: VIKCZFZOGJPKJX-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,5-diiodo-4-methoxybenzene is a chemical compound with the molecular formula C7H3F2I2O. . This compound is characterized by the presence of two fluorine atoms, two iodine atoms, and a methoxy group attached to a benzene ring. It is widely used in various fields, including medical research, environmental research, and industrial research.

Scientific Research Applications

1,2-Difluoro-3,5-diiodo-4-methoxybenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,2-difluoro-4-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3,5-diiodo-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-3-methoxybenzene: Similar structure but lacks the iodine atoms.

    1,4-Difluoro-2,5-dimethoxybenzene: Contains two methoxy groups instead of one.

Uniqueness

1,2-Difluoro-3,5-diiodo-4-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-difluoro-3,5-diiodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2I2O/c1-12-7-4(10)2-3(8)5(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKCZFZOGJPKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1I)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673124
Record name 1,2-Difluoro-3,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-55-7
Record name 1,2-Difluoro-3,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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